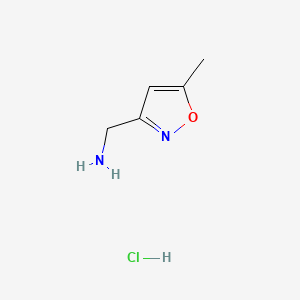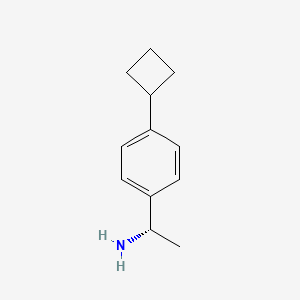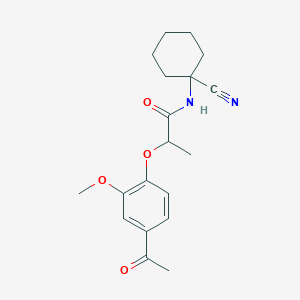
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a British pharmaceutical company. AH-7921 is structurally similar to other opioids such as fentanyl and morphine but has a unique chemical structure that gives it distinct properties.
Mécanisme D'action
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide acts on the mu-opioid receptor, which is the same receptor that is targeted by other opioids such as morphine and fentanyl. It binds to the receptor and activates it, leading to the release of endogenous opioids such as enkephalins and endorphins. This results in a reduction in pain perception and an increase in feelings of euphoria.
Biochemical and Physiological Effects:
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide has several biochemical and physiological effects that are similar to other opioids. It can cause respiratory depression, sedation, and constipation. It can also lead to the development of tolerance and dependence with chronic use.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide has several advantages for use in laboratory experiments. It has potent analgesic effects and can be used to study the mechanisms of pain and pain modulation. However, its potential for abuse and dependence is a limitation and must be carefully considered when using it in laboratory experiments.
Orientations Futures
There are several future directions for research on 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide. One area of interest is the development of novel opioids that have fewer side effects and a lower potential for abuse and dependence. Another area of interest is the development of new analgesic drugs that target different receptors or use different mechanisms of action. Finally, more research is needed to fully understand the long-term effects of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide on the body and brain.
Méthodes De Synthèse
The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide involves several steps starting from readily available starting materials. The first step involves the condensation of 4-acetyl-2-methoxyphenol with 1-bromo-3-chlorocyclohexane to form 2-(4-acetyl-2-methoxyphenoxy)-1-chlorocyclohexane. This intermediate is then treated with potassium cyanide to form the corresponding nitrile, which is then reduced with sodium borohydride to form 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide.
Applications De Recherche Scientifique
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide has been studied extensively for its potential use as an analgesic drug. Several studies have shown that it has potent analgesic effects in animal models of pain. It has also been shown to be effective in treating neuropathic pain, a type of chronic pain that is often difficult to treat with traditional analgesics.
Propriétés
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(22)15-7-8-16(17(11-15)24-3)25-14(2)18(23)21-19(12-20)9-5-4-6-10-19/h7-8,11,14H,4-6,9-10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWHSQQEXWQPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC2=C(C=C(C=C2)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

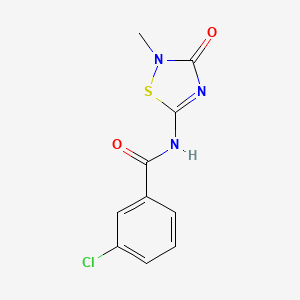
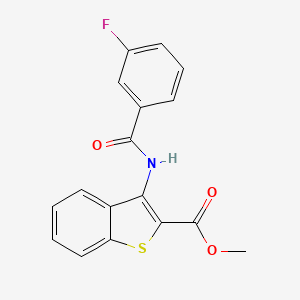

![1-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2802611.png)
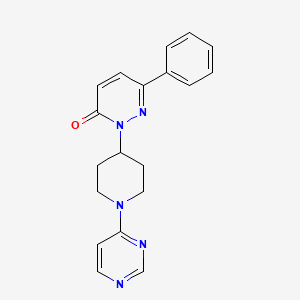
![N-([2,3'-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2802613.png)
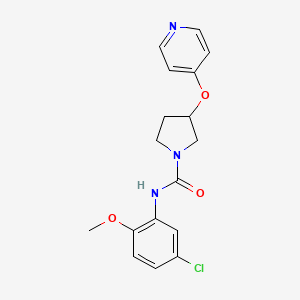

![1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone](/img/structure/B2802620.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride](/img/structure/B2802622.png)

